N-Boc-L-缬氨酸-O-硝基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

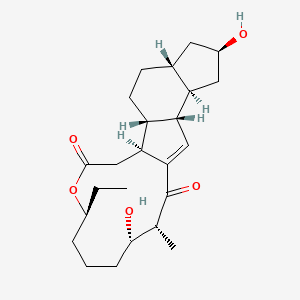

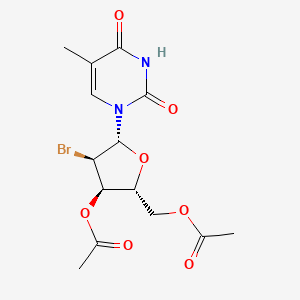

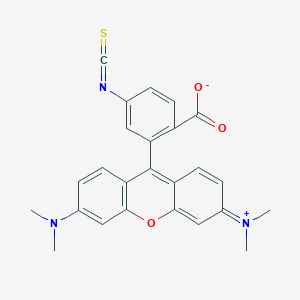

N-Boc-L-valine-O-nitrophenyl Ester (NBVONPE) is an ester of N-tert-butoxycarbonyl-L-valine and o-nitrophenyl. This ester is formed by the reaction of N-tert-butoxycarbonyl-L-valine with o-nitrophenyl in the presence of a suitable base such as potassium carbonate or sodium hydroxide. NBVONPE is a versatile building block for organic synthesis and has been used for the synthesis of various compounds, including peptides and proteins.

科学研究应用

Proteomics Research

“N-Boc-L-valine-O-nitrophenyl Ester” is a product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Amino Acid Protection

The compound is used in multi-peptide synthesis and serves as an amino acid protection monomer . In peptide synthesis, protecting groups are usually necessary to prevent unwanted side reactions. The “N-Boc” part of “N-Boc-L-valine-O-nitrophenyl Ester” is a protecting group for the amino group.

Biochemical Research

“N-Boc-L-valine-O-nitrophenyl Ester” is also classified as a biochemical , indicating its use in biochemical research. This could involve studying the chemical substances and processes that occur within living organisms.

作用机制

Target of Action

N-Boc-L-valine-O-nitrophenyl Ester is primarily used in the field of proteomics research . It serves as an amino acid protection monomer , which means it is used to protect the functional groups of amino acids during peptide synthesis .

Mode of Action

The compound works by protecting the functional groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions that could interfere with the desired peptide chain formation .

Biochemical Pathways

The compound plays a significant role in multi-peptide synthesis . By protecting the functional groups of amino acids, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .

Pharmacokinetics

It is known that the compound is soluble in chloroform, ethyl acetate, methanol, and tetrahydrofuran , but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary result of the action of N-Boc-L-valine-O-nitrophenyl Ester is the successful synthesis of peptides with the correct amino acid sequence . This is crucial for the function of the resulting protein, as the sequence of amino acids determines the protein’s structure and, consequently, its function.

Action Environment

The action of N-Boc-L-valine-O-nitrophenyl Ester can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy. Additionally, it is recommended to store the compound at -20°C , indicating that temperature can affect its stability.

属性

IUPAC Name |

(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDCNDJHWYOCCG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-valine-O-nitrophenyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)